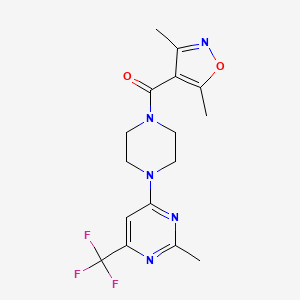

![molecular formula C19H22N4O2 B2687563 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034441-16-0](/img/structure/B2687563.png)

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

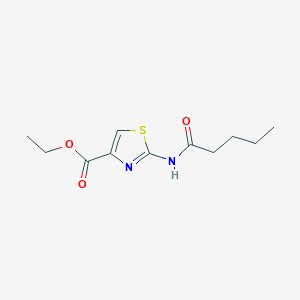

The compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step process starting from itaconic acid derivatives . The process includes cyclization with primary amines, followed by Masamune-Claisen condensation, and cyclization of the newly formed β-keto esters with amidines .Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring and an imidazole ring. The pyrrolidine ring contains a 5-oxo group and a phenyl group, while the imidazole ring is part of a larger tetrahydro-1H-benzo[d]imidazole structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and amidation . These reactions are common in the synthesis of heterocyclic compounds .Aplicaciones Científicas De Investigación

Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment

Research indicates that certain benzimidazole carboxamide derivatives exhibit significant potency as PARP inhibitors, a key target in cancer therapy due to their role in DNA repair. These compounds, including those with structural similarities to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide," demonstrate excellent PARP enzyme potency and cellular potency, suggesting their potential as therapeutic agents in cancer treatment. The development of such compounds has led to clinical trials, highlighting their significance in oncological research (Penning et al., 2009).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogens. Compounds in this class have shown potential as antimicrobial agents, with certain derivatives displaying significant activity against both bacterial and fungal species. This suggests their utility in addressing the growing issue of antimicrobial resistance (Desai et al., 2011).

Antituberculosis Activity

The synthesis and evaluation of benzimidazole derivatives have also targeted tuberculosis (TB), a significant global health issue. Some compounds within this chemical class have demonstrated potent anti-TB activity, suggesting their potential role in developing new therapeutics against Mycobacterium tuberculosis, the causative agent of TB. This research avenue holds promise for combating TB, especially in the face of rising drug resistance (Shruthi et al., 2016).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, related to the structural framework of "this compound," has shown that these compounds can exhibit significant cardiac electrophysiological activity. This class of compounds has been identified as potent selective class III agents, indicating their potential use in managing cardiac arrhythmias. Their synthesis and evaluation contribute to the development of new therapeutic strategies for heart diseases (Morgan et al., 1990).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18-8-13(11-23(18)15-4-2-1-3-5-15)10-20-19(25)14-6-7-16-17(9-14)22-12-21-16/h1-5,12-14H,6-11H2,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGJGWHDVWWMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

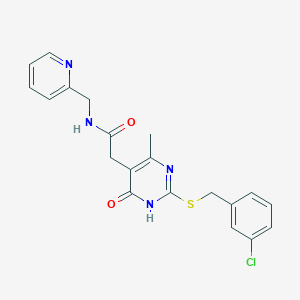

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2687489.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![tert-butyl (2S)-2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B2687495.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)